![molecular formula C12H16N4O3S B3012751 4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine CAS No. 1396710-77-2](/img/structure/B3012751.png)
4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that may include the formation of heterocyclic rings and the introduction of various functional groups. For instance, the Diels-Alder reaction is a common synthetic approach used to construct bicyclic structures, as seen in the synthesis of dimethyl 4a,8a-methanophthalazine-1,4-dicarboxylate . This reaction involves an inverse electron demand and can potentially be adapted to synthesize the core phthalazine structure of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques and theoretical methods. For example, the Hirshfeld surface analysis and molecular docking studies have been used to understand the intermolecular interactions and potential biological activity of a synthesized Schiff base compound . These techniques could be applied to 4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine to gain insights into its molecular structure and interactions.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from the reactions they undergo. The compound mentioned in the second paper reacts with nucleophiles, which suggests that the phthalazine derivatives may have electrophilic sites that can be targeted for further functionalization . This information could be relevant when considering the chemical reactions that 4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine can be deduced from its molecular structure. The presence of a sulfamoylamino group suggests potential for hydrogen bonding, which could affect its solubility and interaction with biological molecules. The phthalazine core may contribute to the compound's aromaticity and stability. Spectroscopic methods such as FT-IR, NMR, and UV-Vis, as well as computational methods like DFT, could be employed to characterize these properties, as demonstrated in the analysis of a Schiff base compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of compounds with structural similarities to "4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine," exploring their chemical behaviors and potential applications. For instance, the development of novel triazepines, pyrimidines, and azoles through the utilization of toluenesulfonamide derivatives showcases the adaptability and utility of such compounds in synthesizing a wide range of heterocyclic compounds with potential biological and industrial applications (Khodairy, Ali, & El-wassimy, 2016).
Environmental and Biological Impact
Studies have also investigated the environmental fate and biological impact of related compounds. For example, the potential of esterase DmtH in transforming plastic additive dimethyl terephthalate to less toxic mono-methyl terephthalate highlights the environmental significance of understanding and utilizing such reactions to mitigate pollution (Cheng et al., 2020).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of bis-1,3,4-oxadiazoline derivatives, including reactions with dimethyl terephthalate, have revealed their effectiveness against certain bacterial strains, indicating the potential of these compounds in developing new antimicrobial agents (Li, Dan, & Fu, 2008).
Pharmacological Applications
While the direct pharmacological applications of "4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine" were not discussed in the available literature, the exploration of structurally related compounds in pharmacology, such as the evaluation of new antifolate drugs against Bacillus anthracis, underscores the potential for discovering new therapeutic agents (Nammalwar, Muddala, Bourne, Henry, Bourne, Bunce, Barrow, Berlin, & Barrow, 2014).
Eigenschaften
IUPAC Name |
4-[(dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-15(2)20(18,19)13-8-11-9-6-4-5-7-10(9)12(17)16(3)14-11/h4-7,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXFBKHNYAAIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

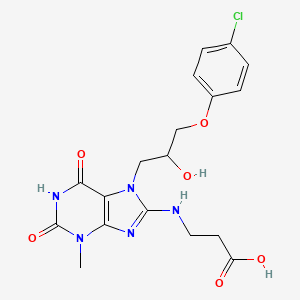
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B3012671.png)
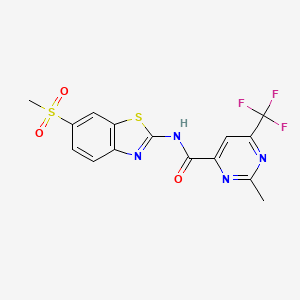
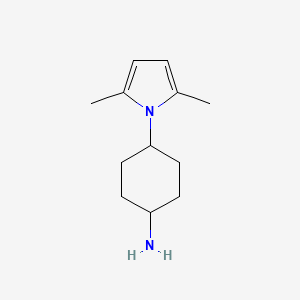
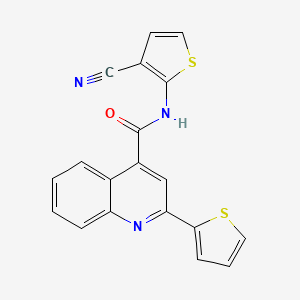
![2-Butylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3012678.png)
![7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
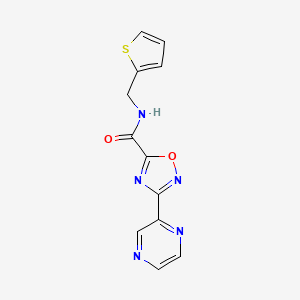

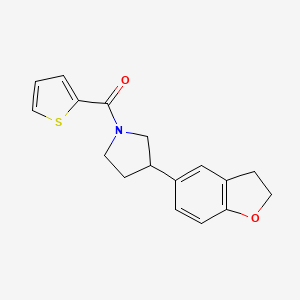

![N-(4-fluorobenzyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3012686.png)
![(Z)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B3012689.png)
![(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3012691.png)